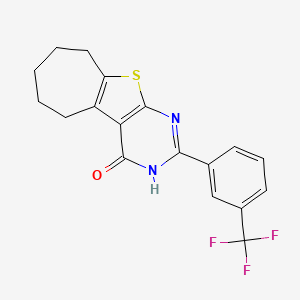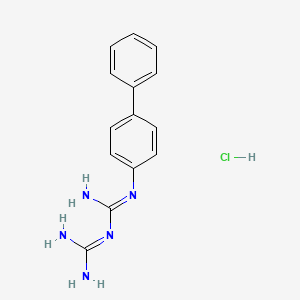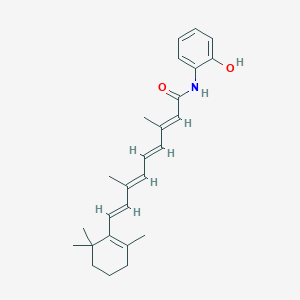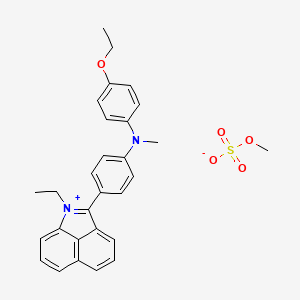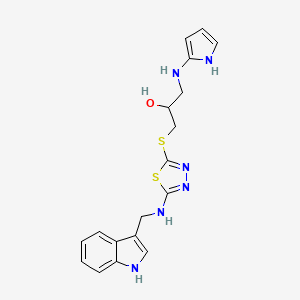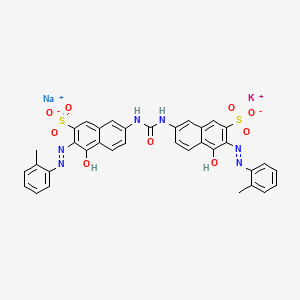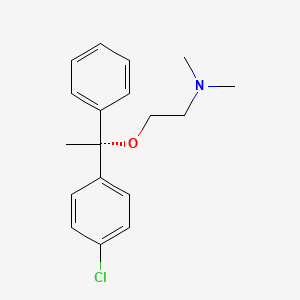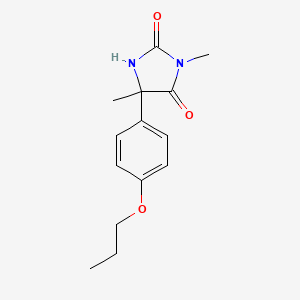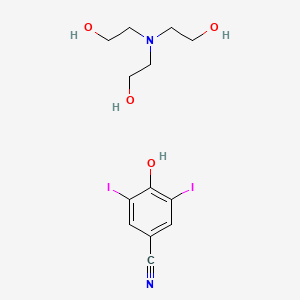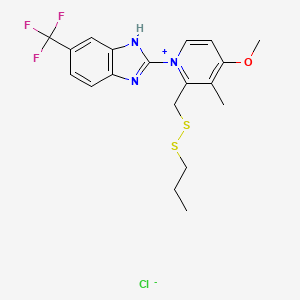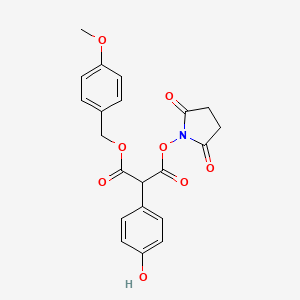
Solanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Solanidine hydrochloride can be synthesized through the hydrolysis of glycoalkaloids found in Solanaceae plants . The process involves the extraction of glycoalkaloids, followed by hydrolysis to obtain solanidine. The solanidine is then converted to its hydrochloride salt by reacting it with hydrochloric acid . The reaction conditions typically involve heating the mixture to facilitate the hydrolysis and subsequent salt formation .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of glycoalkaloids from plant sources, followed by hydrolysis and purification processes . The extracted glycoalkaloids are subjected to acid hydrolysis to yield solanidine, which is then purified and converted to this compound through crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Solanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Solanidine can be oxidized to form solanidone, a ketone derivative.
Reduction: Reduction of solanidine can yield dihydrosolanidine.
Substitution: Solanidine can undergo substitution reactions, such as the formation of solanidine derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Solanidone.
Reduction: Dihydrosolanidine.
Substitution: Various solanidine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of novel steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its toxic effects on pests.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of insecticides and fungicides.
Mécanisme D'action
Solanidine hydrochloride exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: Disrupts cell membrane integrity and inhibits the growth of bacteria and fungi.
Toxicity: Inhibits acetylcholinesterase activity, leading to neurotoxic effects.
Comparaison Avec Des Composés Similaires
Solanidine hydrochloride is compared with other similar compounds, such as:
α-Solanine: A glycoalkaloid with similar toxic properties but with a trisaccharide side chain.
α-Chaconine: Another glycoalkaloid with a similar structure but different biological activities.
Solamargine: A glycoalkaloid with potent anticancer properties.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits .
Propriétés
Numéro CAS |
5189-62-8 |
|---|---|
Formule moléculaire |
C27H44ClNO |
Poids moléculaire |
434.1 g/mol |
Nom IUPAC |
(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol;hydrochloride |
InChI |
InChI=1S/C27H43NO.ClH/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4;/h6,16-17,19-25,29H,5,7-15H2,1-4H3;1H/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-;/m0./s1 |
Clé InChI |
GFSDTBOYJKNJHE-QQGZXNMISA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C.Cl |
SMILES canonique |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


